5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
The compound 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a derivative of thienopyridine, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thienopyridine derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds.
Synthesis Analysis
The synthesis of thienopyridine derivatives is a topic of interest in the field of organic chemistry. Paper describes a synthesis route for pyrido[3',2':4,5]thieno[2,3-e][1,2,3,4]tetrazolo[1,5-c]pyrimidine derivatives, starting from ethyl-3-amino[2,3-b]pyridine-2 carboxylate. Although this is not the exact compound , the synthesis route could potentially be adapted for the synthesis of 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid by incorporating a chloro substituent at the appropriate position in the molecule.
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is characterized by a fused ring system that includes a thiophene ring and a pyridine ring. This structure is likely to be present in 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid as well, with the addition of a chloro group and a carboxylic acid function. The presence of these functional groups would influence the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
Thienopyridine derivatives can undergo various chemical reactions, depending on the substituents present on the rings. The chloro group in 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid would make it susceptible to nucleophilic substitution reactions, where the chlorine atom could be replaced by other nucleophiles. The carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The presence of a chloro group and a carboxylic acid in 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid would affect properties such as solubility, melting point, and acidity. Paper discusses the antibacterial activity of similar compounds, indicating that the structure-activity relationship is an important aspect of these molecules. The specific physical and chemical properties of 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid would need to be determined experimentally.
Scientific Research Applications
Synthesis and Derivatives
- 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a key precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of new 5-arylpyridothieno tetrazolopyrimidine derivatives, showcasing its utility in developing fused thienopyridines (Davoodnia et al., 2007).
- The compound plays a significant role in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This method has expanded the range of available 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli et al., 1971).
Chemical Reactions
- The compound has been utilized in the preparation of 2-(heterocyclyl)thieno[3,2-b]pyridine derivatives, highlighting its versatility in chemical synthesis (Elliott et al., 1987).
- It also finds application in the esterification of carboxylic acids by alcohols. This process has been facilitated using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, demonstrating the compound's role in ester formation reactions (Takimoto et al., 1981).
Antimicrobial Activity
- Research has been conducted on the synthesis and antimicrobial activity of pyridine derivatives, including those derived from 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid. This demonstrates its potential in developing compounds with antimicrobial properties (Patel et al., 2011).
Miscellaneous Applications
- The compound has been implicated in the synthesis of various novel thienopyridinone antibacterials and pyridothienopyrimidines with notable antibacterial activities (El-Abadelah et al., 1998).
- Additionally, it has been used in Rh(III)-catalyzed decarboxylative coupling reactions, illustrating its role in advanced organic synthesis methodologies (Neely & Rovis, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFULVAVDXQZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid |
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